Metamifop

Descripción general

Descripción

Metamifop is an aryloxy phenoxy propionate (AOPP) herbicide widely used in rice (Oryza sativa L.) and turfgrass systems to control grassy weeds such as barnyardgrass (Echinochloa crus-galli), goosegrass (Eleusine indica), and bermudagrass (Cynodon dactylon). It inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in lipid biosynthesis, leading to plant death by disrupting membrane integrity . This compound is favored for its selectivity in crops and turfgrasses, with application rates ranging from 90–200 g ha⁻¹ for effective weed control . Its environmental safety profile is notable, as residues in rice grains and straw remain below regulatory thresholds (e.g., <0.01 mg/kg in China) . However, studies on non-target aquatic organisms like Monopterus albus (swamp eel) reveal dose-dependent oxidative stress, immune suppression, and apoptosis at concentrations as low as 0.2 mg/L .

Mecanismo De Acción

Target of Action

Metamifop is an aryloxyphenoxypropionate (APP) herbicide . Its primary target is the enzyme acetyl-CoA carboxylase (ACCase) found in sensitive weeds . ACCase plays a crucial role in the synthesis of fatty acids, which are essential components of cell membranes .

Mode of Action

This compound acts as an ACCase inhibitor . It binds to the ACCase enzyme, inhibiting its activity . This interference disrupts the synthesis of fatty acids, leading to growth retardation in the target plants .

Biochemical Pathways

Upon exposure to this compound, the ACCase activity in resistant populations of weeds was found to be less inhibited than in sensitive populations . The metabolic pathway of this compound degradation involves several intermediate metabolites, including N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline . These metabolites suggest that this compound is transformed into various compounds during its degradation process .

Pharmacokinetics

It is known that this compound is moderately persistent in natural soil under aerobic conditions, with a typical half-life of 70 days .

Result of Action

The inhibition of ACCase by this compound leads to a disruption in the synthesis of fatty acids. This causes chlorosis, leading to growth retardation of the target plants . In non-target organisms, such as aquatic animals, this compound has been found to affect defense systems, including antioxidation, immunity, and apoptosis .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, a study found that this compound could degrade completely in 6 days and was stable under a wide range of pH (6.0–10.0) or temperature (20–42 °C) when degraded by a specific microbial consortium . Additionally, the application timings and mixtures of this compound can significantly affect its control efficacy on smooth crabgrass in cool-season turfgrasses .

Análisis Bioquímico

Biochemical Properties

Metamifop interacts with various enzymes and proteins, primarily functioning as an acetyl-CoA carboxylase inhibitor . This interaction interferes with the synthesis of fatty acids, leading to chlorosis and growth retardation in target plants .

Cellular Effects

The effects of this compound on cells are primarily related to its impact on fatty acid synthesis. By inhibiting acetyl-CoA carboxylase, this compound disrupts normal cellular metabolism, leading to growth retardation .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the enzyme acetyl-CoA carboxylase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, a critical component of cell membranes and energy storage .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to degrade completely after 6 days when exposed to a consortium of bacteria isolated from AOPP-contaminated soil .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis . It interacts with the enzyme acetyl-CoA carboxylase, disrupting the normal metabolic flux and leading to changes in metabolite levels .

Subcellular Localization

Given its role as an acetyl-CoA carboxylase inhibitor, it is likely to be found in locations where fatty acid synthesis occurs .

Actividad Biológica

Metamifop is a selective post-emergence herbicide primarily used for controlling grassy weeds in various crops, particularly rice. Its biological activity extends beyond herbicidal effects, impacting physiological and biochemical processes in organisms exposed to it. This article explores the biological activity of this compound, focusing on its effects on oxidative stress, endocrine disruption, and selectivity in turfgrass species.

This compound acts as a graminicide by inhibiting specific enzymes involved in the biosynthesis of fatty acids and amino acids in target plants. This inhibition leads to growth cessation and eventual death of the treated grasses while sparing many broadleaf species. The selectivity is attributed to differential absorption, translocation, and metabolism among various plant species.

Oxidative Stress Induction

Recent studies have highlighted this compound's role in inducing oxidative stress in aquatic organisms. For instance, a study on the freshwater eel Monopterus albus revealed that exposure to this compound increased reactive oxygen species (ROS) production and malondialdehyde (MDA) levels, indicating lipid peroxidation. The antioxidant enzyme activities (SOD and CAT) initially increased at lower concentrations (0.2 mg/L) but decreased at higher concentrations, suggesting a failure of the antioxidant defense system under excessive ROS conditions .

Table 1: Effects of this compound on Oxidative Stress Markers in Monopterus albus

| Concentration (mg/L) | ROS Production | MDA Content | SOD Activity | CAT Activity |

|---|---|---|---|---|

| Control | Baseline | Baseline | Baseline | Baseline |

| 0.2 | Increased | Increased | Increased | Increased |

| 0.4 | Increased | Increased | Decreased | Decreased |

| 0.6 | Increased | Increased | Decreased | Decreased |

| 0.8 | Highest | Highest | Lowest | Lowest |

Endocrine Disruption

This compound has been identified as an endocrine disruptor, particularly affecting the hypothalamic-pituitary-gonadal (HPG) axis in M. albus. Exposure to sublethal concentrations significantly elevated plasma vitellogenin (VTG) levels, a biomarker for endocrine-disrupting chemicals (EDCs). The expression of genes related to steroidogenesis was also altered, with increased levels of CYP19A1b and CYP17 and decreased FSHβ expression observed .

Table 2: Gene Expression Changes Induced by this compound

| Gene | Control Expression | 0.2 mg/L Expression | 0.4 mg/L Expression | 0.6 mg/L Expression | 0.8 mg/L Expression |

|---|---|---|---|---|---|

| CYP19A1b | Baseline | Upregulated | Upregulated | Upregulated | Upregulated |

| CYP17 | Baseline | Upregulated | Upregulated | Upregulated | Upregulated |

| FSHβ | Baseline | Downregulated | Downregulated | Downregulated | Downregulated |

| LHβ | Baseline | Upregulated | Upregulated | Upregulated | Upregulated |

Selectivity in Turfgrass

Research has demonstrated that this compound exhibits selective herbicidal activity against certain grass species while being less harmful to others. In greenhouse experiments, the rate required to reduce shoot biomass by 50% varied significantly among different grass species, indicating differential sensitivity . For example, the GR50 values for creeping bentgrass and goosegrass were markedly different, underscoring the importance of understanding species-specific responses when applying this compound.

Table 3: GR50 Values for Different Grass Species Treated with this compound

| Grass Species | GR50 Value (g ai/ha) |

|---|---|

| Creeping Bentgrass | 6,400 |

| Kentucky Bluegrass | 2,166 |

| Goosegrass | 53 |

| Bermudagrass | 2,850 |

Case Studies

- Aquatic Toxicology : A study on M. albus indicated that this compound exposure led to significant oxidative stress and endocrine disruption, emphasizing its potential ecological risks .

- Agricultural Efficacy : In field trials, this compound demonstrated high efficacy against grassy weeds in rice crops with a weed control efficiency of 80-84% at optimal application rates .

- Resistance Development : Research has shown that certain populations of Echinochloa glabrescens have developed resistance to this compound through mechanisms involving glutathione S-transferases .

Aplicaciones Científicas De Investigación

Herbicidal Applications

1.1 Selectivity in Turfgrass Management

Metamifop is particularly noted for its selectivity in turfgrass management. Research indicates that it effectively reduces the biomass of unwanted grass species while sparing desirable varieties such as creeping bentgrass and Kentucky bluegrass. In greenhouse studies, the dose required to achieve a 50% reduction in shoot biomass (GR50) varied significantly among species:

| Grass Species | GR50 (g ai ha) |

|---|---|

| Creeping Bentgrass | 2,166 |

| Kentucky Bluegrass | 4,640 |

| Goosegrass | 53 |

This selectivity allows for targeted weed management without harming the turfgrass ecosystem, making it a valuable tool for golf courses and sports fields .

1.2 Efficacy Against Specific Weeds

This compound has demonstrated high efficacy against certain weed species, including Echinochloa glabrescens. A study found that at the label dose of 120 g ai ha, this compound effectively controlled susceptible populations while revealing resistance in others . This highlights the importance of understanding weed resistance mechanisms when applying this compound.

Ecological Impact

2.1 Effects on Aquatic Organisms

Research has shown that this compound can induce oxidative stress in aquatic organisms such as Monopterus albus (a type of catfish). Increased concentrations of this compound resulted in elevated levels of reactive oxygen species (ROS) and malondialdehyde (MDA), indicating oxidative damage:

| Concentration (mg/L) | ROS Production (mean ± SD) | MDA Content (mean ± SD) |

|---|---|---|

| Control | Baseline | Baseline |

| 0.2 | Increased | Increased |

| 0.4 | Further increased | Further increased |

| 0.6 | Significant increase | Significant increase |

| 0.8 | Maximum increase | Maximum increase |

These findings suggest potential risks to aquatic ecosystems where this compound is used extensively .

2.2 Endocrine Disruption Potential

Recent studies have identified this compound as having estrogen-like effects, impacting the hormonal regulation in non-target species. In Monopterus albus, exposure to this compound altered the expression of genes associated with the hypothalamic-pituitary-gonadal (HPG) axis, suggesting implications for reproductive health .

Persistence and Degradation

3.1 Soil Behavior and Residual Effects

The persistence of this compound in soil is crucial for understanding its environmental impact. Studies indicate that its degradation is influenced by various factors including microbial activity and soil composition:

| Substrate Type | Recovery (%) at 0.01 mg/kg | RSD (%) |

|---|---|---|

| Plant | 88.67 | 2.35 |

| Water | 89.67 | 12.93 |

These results reflect the compound's behavior under different conditions, emphasizing the need for careful management practices to mitigate environmental risks .

Análisis De Reacciones Químicas

Reaction Conditions and Outcomes

| Parameter | Value/Detail |

|---|---|

| Solvent | Methanol, tert-butanol, or n-hexane |

| Temperature | 30–70°C |

| Molar Ratio (Acid:Amine) | 1:1–1:1.3 |

| Enzyme Loading | 6,000–10,000 U per mole of substrate |

| Reaction Time | 4–5 hours |

| Yield | 71.0–76.2% |

| Purity | 98.7–98.8% |

| Enantiomeric Excess (ee) | 99.4–99.6% |

Mechanism : The enzyme facilitates an esterification reaction, forming an amide bond. Post-reaction purification involves ethanol-water crystallization (1:1–1:4 volume ratio) at 0–10°C .

Metabolic Reactions in Plants

This compound undergoes rapid metabolism in plants, primarily via hydrolysis and conjugation. In barnyardgrass (Echinochloa crus-galli), it is metabolized to HFMPA (2-{4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy}propanoic acid) within 24 hours .

Key Metabolic Pathways

-

Hydrolysis : Cleavage of the ester group by esterases.

-

Conjugation : Formation of glucose or glutathione conjugates.

Half-Life in Rice Plants : 1.2–2.5 days .

Environmental Degradation

This compound degrades in soil and water through microbial action and hydrolysis.

Persistence Data

| Matrix | Half-Life (Days) | Metabolite Detected |

|---|---|---|

| Soil | 7–14 | HFMPA |

| Water | 3–5 | HFMPA |

| Rice Plants | 1.2–2.5 | HFMPA |

Degradation Factors : pH, organic matter content, and microbial activity .

Biochemical Interactions

This compound exhibits estrogen-like activity, interfering with the hypothalamic-pituitary-gonadal (HPG) axis in aquatic organisms:

-

Upregulation : CYP19A1b (aromatase) and CYP17 (17α-hydroxylase) in fish brains .

-

Downregulation : FSHβ (follicle-stimulating hormone) and 3β-HSD (hydroxysteroid dehydrogenase) .

Oxidative Stress : Induces reactive oxygen species (ROS) and lipid peroxidation (MDA increase: 1.5–2.8-fold) .

Stability Under Storage Conditions

This compound remains stable in organic solvents (e.g., acetonitrile) but degrades in aqueous solutions at pH > 8.0 .

Stability Profile

| Condition | Stability Outcome |

|---|---|

| pH 3–7 (aqueous) | Stable for 30 days |

| pH 9–10 (aqueous) | 50% degradation in 7 days |

| UV Light Exposure | Rapid photolysis (t₁/₂: 2h) |

Q & A

Basic Research Questions

Q. What experimental designs are optimal for assessing metamifop resistance in weed populations?

- Methodological Answer : Utilize dose-response bioassays with varying this compound concentrations (e.g., 0–1,000 g a.i./ha). For example, collect seeds from resistant (R) and susceptible (S) populations (e.g., TS and WH strains) and grow them in controlled environments. Apply this compound at the 3–4 leaf stage, then measure survival rates, plant height, and biomass after 21 days . Include untreated controls and replicate each treatment 4–5 times to ensure statistical validity. Calculate ED₅₀ values using probit analysis to quantify resistance levels .

Q. How can researchers standardize data collection for this compound efficacy studies?

- Methodological Answer : Follow the OECD Guidelines for herbicide testing. Document variables such as application timing, environmental conditions (temperature, humidity), and soil type. Use validated protocols for measuring growth parameters (e.g., dry weight, seed production). Metadata should include experimental dates, equipment calibration details, and raw data repositories (e.g., FAIR-compliant databases) to ensure reproducibility .

Q. What are the minimum criteria for confirming this compound resistance in a plant population?

- Methodological Answer : Resistance is confirmed when the R population exhibits ≥10-fold higher ED₅₀ than the S population under identical conditions. Cross-verify with ACCase enzyme activity assays: extract enzymes from fresh leaf tissue and measure inhibition by this compound using spectrophotometry. A significant reduction in enzyme inhibition in R plants confirms target-site resistance .

Advanced Research Questions

Q. How can conflicting data on cross-resistance patterns in this compound-resistant weeds be resolved?

- Methodological Answer : Conduct a meta-analysis of dose-response studies across geographically distinct populations. Use multivariate regression to identify confounding variables (e.g., prior herbicide exposure, genetic diversity). For example, if Population A shows cross-resistance to fenoxaprop but Population B does not, sequence the ACCase gene to detect mutations (e.g., Ile-2041-Thr) and correlate with phenotypic data . Validate findings via RNAi silencing of ACCase isoforms in resistant plants .

Q. What molecular techniques are most effective for identifying non-target-site resistance (NTSR) to this compound?

- Methodological Answer : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling of R and S plants pre- and post-treatment. Identify upregulated detoxification genes (e.g., cytochrome P450s, GSTs) and validate via qPCR. Use CRISPR-Cas9 knockout lines to confirm gene function. For metabolomics, quantify herbicide conjugates (e.g., glutathione-metamifop adducts) to assess metabolic degradation .

Q. How should researchers design long-term studies to evaluate the fitness cost of this compound resistance?

- Methodological Answer : Establish multi-generational trials comparing R and S populations in competition plots. Measure fitness parameters: seed germination rate, vegetative growth under resource-limited conditions, and reproductive output. Use a split-plot design with randomized blocks to control for environmental variability. Analyze data using mixed-effects models to account for temporal autocorrelation .

Q. Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response data in resistance studies?

- Answer : Use nonlinear regression models (e.g., log-logistic or Weibull) to fit dose-response curves. Compare models via AIC/BIC values. For heterogeneous data, apply hierarchical Bayesian models to estimate population-level ED₅₀ and inter-study variability. Report 95% confidence intervals and perform sensitivity analyses to assess outlier impacts .

Q. How can researchers ensure reproducibility in this compound metabolism studies?

- Answer : Adopt standardized protocols for plant tissue preparation (e.g., freeze-drying, homogenization in liquid N₂). Use isotope-labeled this compound (e.g., ¹⁴C-labeled) to track absorption and translocation via autoradiography. Share raw mass spectrometry files in public repositories (e.g., MetaboLights) with annotated metadata .

Q. Data Presentation and Validation

Table 1 : Example dataset comparing resistant (TS) and susceptible (WH) Echinochloa glabrescens populations under this compound treatment.

| Parameter | TS (Resistant) | WH (Susceptible) | p-value |

|---|---|---|---|

| Survival (%) | 56 ± 8 | 16 ± 5 | <0.001 |

| Seed yield (g/plant) | 12.3 ± 1.2 | 7.1 ± 0.9 | 0.003 |

| ACCase inhibition (%) | 28 ± 4 | 82 ± 6 | <0.001 |

Source: Adapted from .

Comparación Con Compuestos Similares

Target-Site Efficacy and Selectivity

Metamifop’s efficacy and selectivity are compared to other ACCase inhibitors, including fenoxaprop, diclofop-methyl, and cyhalofop-butyl:

| Herbicide | IC₅₀ (μM) for ACCase Inhibition | Selectivity in Turfgrass | Key Resistance Mutations |

|---|---|---|---|

| Cyhalofop-butyl | N/A | Low | Ile-1781-Leu, Trp-2027-Cys |

- Resistance Mechanisms: Target-site mutations (e.g., Trp-2027-Cys in ACCase) confer resistance to this compound in Digitaria ciliaris .

Metabolism and Environmental Impact

- Non-Target Toxicity: Unlike glyphosate, this compound induces oxidative stress in Monopterus albus via ROS accumulation, reducing antioxidant enzymes (SOD, CAT) and increasing lipid peroxidation (MDA) at ≥0.4 mg/L . Comparatively, pendimethalin shows similar oxidative damage in fish but at higher doses .

Application and Resistance Management

- Resistance Trends: Over 30% of Leptochloa chinensis populations in China exhibit cross-resistance to this compound and cyhalofop-butyl due to ACCase mutations . Non-target-site resistance (e.g., enhanced detoxification) is less common but reported in Echinochloa crus-galli .

Key Research Findings

Binding Mechanism : this compound uniquely interacts with the ACCase CT domain via protonation of its oxazole ring, a distinct mode compared to other AOPPs .

Oxidative Stress: At 0.8 mg/L, this compound suppresses Monopterus albus immune genes (e.g., TNF-α, IL-1β) by 5–23-fold while increasing pro-apoptotic Bax/Bcl-2 ratios .

Residue Safety : this compound degrades rapidly in rice fields, with residues in grains <0.01 mg/kg, well below China’s MRL (0.05 mg/kg) .

Propiedades

Número CAS |

256412-89-2 |

|---|---|

Fórmula molecular |

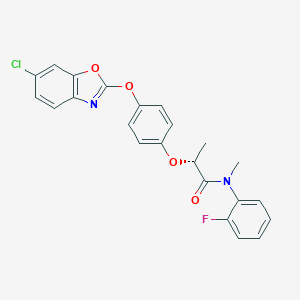

C23H18ClFN2O4 |

Peso molecular |

440.8 g/mol |

Nombre IUPAC |

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |

InChI |

InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1 |

Clave InChI |

ADDQHLREJDZPMT-CQSZACIVSA-N |

SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

SMILES isomérico |

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

SMILES canónico |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Key on ui other cas no. |

256412-89-2 |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide metamifop |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.